

Application Notes and Protocols: Mass Spectrometry Fragmentation of (-)-Anaferine

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Compound of Interest

Compound Name: (-)-Anaferine

Cat. No.: B094544

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Introduction

(-)-Anaferine is a piperidine alkaloid found in plants of the *Withania* genus, most notably *Withania somnifera* (Ashwagandha). As a member of the bis-piperidine alkaloid class, its characterization is crucial for phytochemical analysis, metabolic studies, and quality control of herbal products. Mass spectrometry is a primary analytical technique for the structural elucidation and quantification of such compounds. This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of **(-)-Anaferine** and a general protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure and Molecular Weight

(-)-Anaferine is characterized by two piperidine rings linked by a three-carbon chain containing a ketone group.

- Molecular Formula: $C_{13}H_{24}N_2O$ [1]
- Molecular Weight: 224.34 g/mol [1]
- Monoisotopic Mass: 224.18886 Da [1]

Predicted Mass Spectrometry Fragmentation Pattern

While a detailed experimental mass spectrum with relative abundances for **(-)-Anaferine** is not widely published, a plausible fragmentation pattern can be predicted based on its chemical structure and the known fragmentation behavior of piperidine alkaloids. The primary ionization in electrospray ionization (ESI) would result in the protonated molecule $[M+H]^+$. Subsequent fragmentation (MS/MS) would likely involve cleavages at the bonds alpha to the nitrogen atoms and the carbonyl group, as well as cleavage of the piperidine rings.

The molecular ion peak for **(-)-Anaferine** has been observed at an m/z of 224.31 in electrospray ionization mass spectrometry, corresponding to the $[M]^+$ ion.^[2]

Below is a table summarizing the predicted major fragment ions for **(-)-Anaferine**.

Predicted Fragment Ion (m/z)	Proposed Structure/Loss	Notes
225.1961	$[C_{13}H_{25}N_2O]^+$	Protonated molecule $[M+H]^+$. This would be the precursor ion in MS/MS experiments.
140.1226	$[C_8H_{14}NO]^+$	Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group, with charge retention on the larger fragment.
126.1121	$[C_8H_{12}N]^+$	Subsequent loss of water from the m/z 140 fragment.
98.0964	$[C_6H_{12}N]^+$	Cleavage of the bond between the two piperidine rings, resulting in a charged piperidinemethyl fragment. This is a common fragmentation pathway for piperidine alkaloids.
84.0808	$[C_5H_{10}N]^+$	Alpha-cleavage of the piperidine ring, with loss of a side chain. This is a characteristic fragment for piperidine-containing compounds.

Experimental Protocol: LC-MS/MS Analysis of (-)-Anaferine

This protocol provides a general method for the analysis of **(-)-Anaferine** using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters for specific instrumentation is recommended.

1. Sample Preparation

- Plant Material: Extract dried and powdered plant material (e.g., roots of *Withania somnifera*) with methanol or a mixture of methanol and water. Sonication or maceration can be used to improve extraction efficiency.
- Liquid Samples: Dilute liquid samples with the initial mobile phase.
- Filtration: Filter all samples through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

2. Liquid Chromatography (LC) Parameters

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95-5% B
 - 10.1-12 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Precursor Ion (MS1): m/z 225.2 $[M+H]^+$.
- Product Ion Scan (MS2): Scan from m/z 50 to 250.
- Collision Energy: Optimize between 10-40 eV to obtain characteristic fragment ions. Start with a collision energy of 20 eV.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Gas Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.

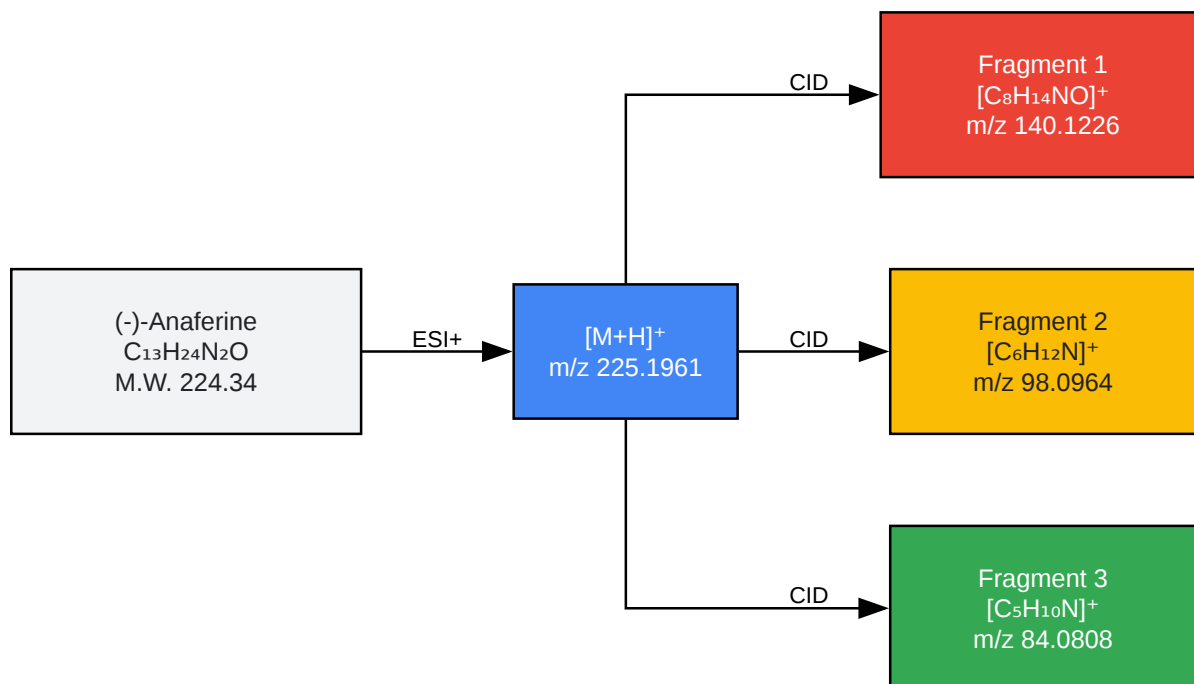
Data Presentation

The following table summarizes the key mass spectrometry data for **(-)-Anaferine**.

Parameter	Value	Reference
Molecular Formula	$C_{13}H_{24}N_2O$	[1]
Molecular Weight	224.34	[1]
Monoisotopic Mass	224.18886	[1]
Observed Molecular Ion $[M]^+$	224.31	[2]
Predicted Precursor Ion $[M+H]^+$	225.1961	-
Predicted Major Fragment Ions (m/z)	140.1226, 126.1121, 98.0964, 84.0808	-

Visualization of the Fragmentation Workflow

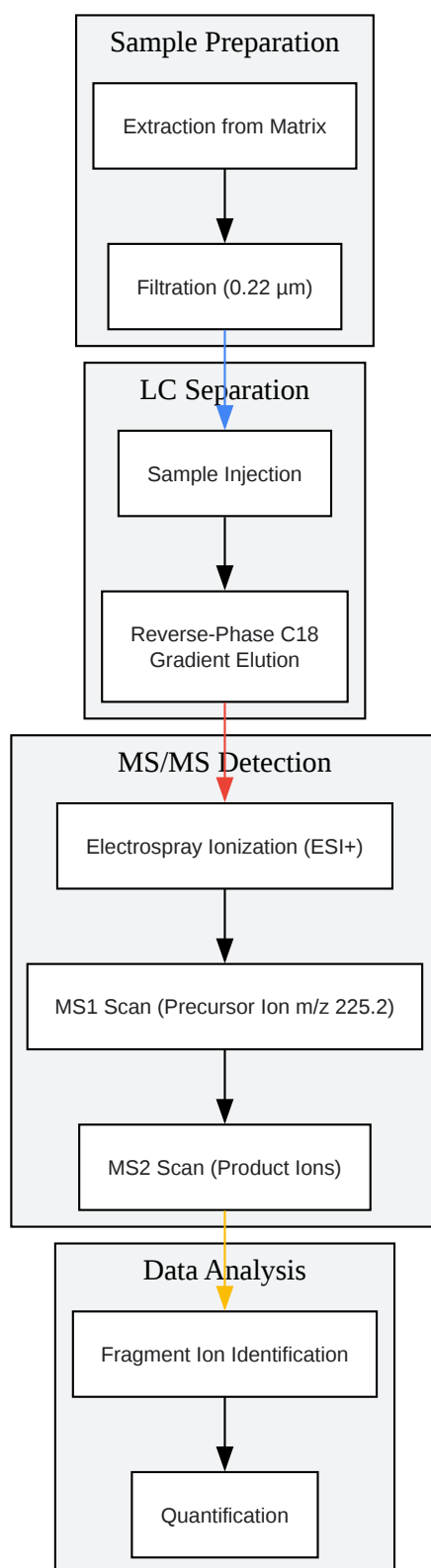
The following diagram illustrates the proposed fragmentation pathway of **(-)-Anaferine** in a mass spectrometer.



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Caption: Proposed ESI-MS/MS fragmentation of **(-)-Anaferine**.

The logical workflow for the identification and analysis of **(-)-Anaferine** using LC-MS/MS is depicted below.



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Caption: General workflow for LC-MS/MS analysis of **(-)-Anafenerine**.

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References

- 1. Liquid chromatography-tandem mass spectrometry to assess the pharmacokinetics and tissue distribution of withaferin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
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